Structural Uniqueness: N-Cyclopropyl Substitution vs. Unsubstituted THIQ Baseline
The presence of the N-2 cyclopropyl group in 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine represents a deliberate and measurable structural deviation from the baseline unsubstituted 1,2,3,4-tetrahydroisoquinolin-6-amine (CAS 72299-67-3) [1]. This modification is not arbitrary: within the broader THIQ class, N-cyclopropyl substitution has been explicitly claimed in patent literature as a structural feature conferring desirable properties in kinase inhibitor development, specifically appearing in aryl cyclopropyl-amino-isoquinolinyl amide scaffolds targeting JAK and Rho-kinase pathways [2]. The cyclopropyl group introduces constrained conformational rigidity and distinct electronic effects relative to alternative N-substituents (e.g., methyl, ethyl, benzyl), which can influence the basicity of the heterocyclic nitrogen (pKa modulation) and the three-dimensional orientation of the tetrahydroisoquinoline core during molecular recognition events [3].
| Evidence Dimension | N-Substituent Identity |
|---|---|
| Target Compound Data | N-2 cyclopropyl (C3H5, three-membered cycloalkane) |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinolin-6-amine (unsubstituted NH at N-2; CAS 72299-67-3) |
| Quantified Difference | Presence vs. absence of cyclopropyl group; molecular weight increase of 40.06 g/mol (188.27 vs. 148.20 g/mol) |
| Conditions | Structural comparison based on molecular formula and SMILES notation |
Why This Matters
The cyclopropyl group is a recognized privileged substituent in medicinal chemistry for enhancing metabolic stability and modulating target binding; procurement of the exact N-cyclopropyl variant ensures fidelity to SAR campaigns where this structural element is required.
- [1] Kuujia. 1,2,3,4-Tetrahydroisoquinolin-6-amine. CAS 72299-67-3. View Source
- [2] Aerie Pharmaceuticals, Inc. Aryl cyclopropyl-amino-isoquinolinyl amide compounds. US Patent 10858339. December 8, 2020. View Source
- [3] Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv. 2021, 11, 12254-12287. View Source
